molecular formula C23H31N3O3 B2833539 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 872843-60-2

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2833539
CAS No.: 872843-60-2
M. Wt: 397.519
InChI Key: WZARPEWUIZDQDN-UHFFFAOYSA-N
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Description

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, is of significant interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and diethylacetamide groups may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is unique due to its combination of an indole core with piperidine and diethylacetamide groups. This structural complexity allows for diverse biological activities and potential therapeutic applications that are not seen in simpler related compounds .

Properties

IUPAC Name

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-5-24(6-2)21(27)15-25-14-19(18-12-7-8-13-20(18)25)22(28)23(29)26-16(3)10-9-11-17(26)4/h7-8,12-14,16-17H,5-6,9-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARPEWUIZDQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3C(CCCC3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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